

Introduction: Decoding Lignin's Complexity with a Model Compound

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Compound of Interest

Compound Name: *3-(3-Hydroxypropyl)-2-methoxyphenol*

CAS No.: 106800-29-7

Cat. No.: B3210417

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Lignin, the second most abundant terrestrial biopolymer after cellulose, provides structural rigidity to plant cell walls.^{[1][2]} It is a complex, amorphous heteropolymer synthesized from the radical coupling of three primary phenylpropanoid precursors, known as monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.^[2] This random polymerization process results in a variety of ether (C-O-C) and carbon-carbon (C-C) linkages, creating a highly branched and intractable structure that poses significant challenges for industrial valorization.^{[2][3][4]}

To systematically study lignin's reactivity, degradation pathways, and potential for conversion into value-added chemicals, researchers rely on "model compounds."^{[1][5]} These are simpler, well-defined molecules that possess the core chemical functionalities and linkage types found in the native lignin polymer.^[5] This guide focuses on **3-(3-Hydroxypropyl)-2-methoxyphenol**, also widely known as Dihydroconiferyl alcohol, a crucial model compound representing the guaiacyl (G) phenolic unit prevalent in all natural lignins.^{[6][7][8]} By examining this compound, we can gain fundamental insights into the behavior of the guaiacyl moiety, which is key to unlocking the potential of lignin in biorefineries, pulp and paper manufacturing, and the development of novel biomaterials.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **3-(3-Hydroxypropyl)-2-methoxyphenol** is the first step in its application as a reliable model compound. Its bifunctional nature, featuring both a phenolic and a primary aliphatic hydroxyl group, dictates its reactivity and interactions.^[9]

Property	Value	Source
IUPAC Name	4-(3-hydroxypropyl)-2-methoxyphenol	[7]
Synonyms	Dihydroconiferyl alcohol, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol	[7][10]
CAS Number	2305-13-7	[7][10]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[10][11]
Molecular Weight	182.22 g/mol	[7][12]
Physical Form	Solid	
Boiling Point	339.8°C at 760 mmHg	[10]
Density	1.148 g/cm ³	[10]
Water Solubility	2.18 g/L (Predicted)	[8]
logP	1.25 (Predicted)	[8]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the model compound before its use in reactivity studies. The key spectral features are summarized below.

Technique	Key Features and Expected Signals
¹ H-NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals in the aromatic region (~6.7-6.9 ppm), showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.[13]- Propyl Chain Protons: Distinct signals for the three methylene groups (-CH₂-), with the one adjacent to the hydroxyl group being the most deshielded.- Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8 ppm.[13]- Hydroxyl Protons (-OH): Two broad singlets (one phenolic, one aliphatic) whose chemical shifts are concentration and solvent-dependent. [9][13]
FT-IR	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and aliphatic hydroxyl groups.- C-H Stretch: Absorptions just below 3000 cm⁻¹ (aromatic and aliphatic C-H).- Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.- C-O Stretch: Strong bands in the 1030-1250 cm⁻¹ range for the methoxy and hydroxyl groups.[14]
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺): A peak at m/z = 182, confirming the molecular weight.- Fragmentation Pattern: Characteristic fragments resulting from the loss of water, propyl chain cleavage, and other rearrangements.

Synthesis of 3-(3-Hydroxypropyl)-2-methoxyphenol

While commercially available, synthesis in the lab is often required for isotopic labeling or derivatization studies. A common synthetic approach involves the reduction of the double bond of coniferyl alcohol or the reduction of a carbonyl group in a related propiophenone precursor. The following is a generalized protocol based on the reduction of a suitable precursor like coniferaldehyde or ferulic acid derivatives.

Protocol 1: Catalytic Hydrogenation for Synthesis

This protocol describes a general workflow for the reduction of a C=C double bond and/or a carbonyl group from a readily available precursor to yield the target compound.

Materials:

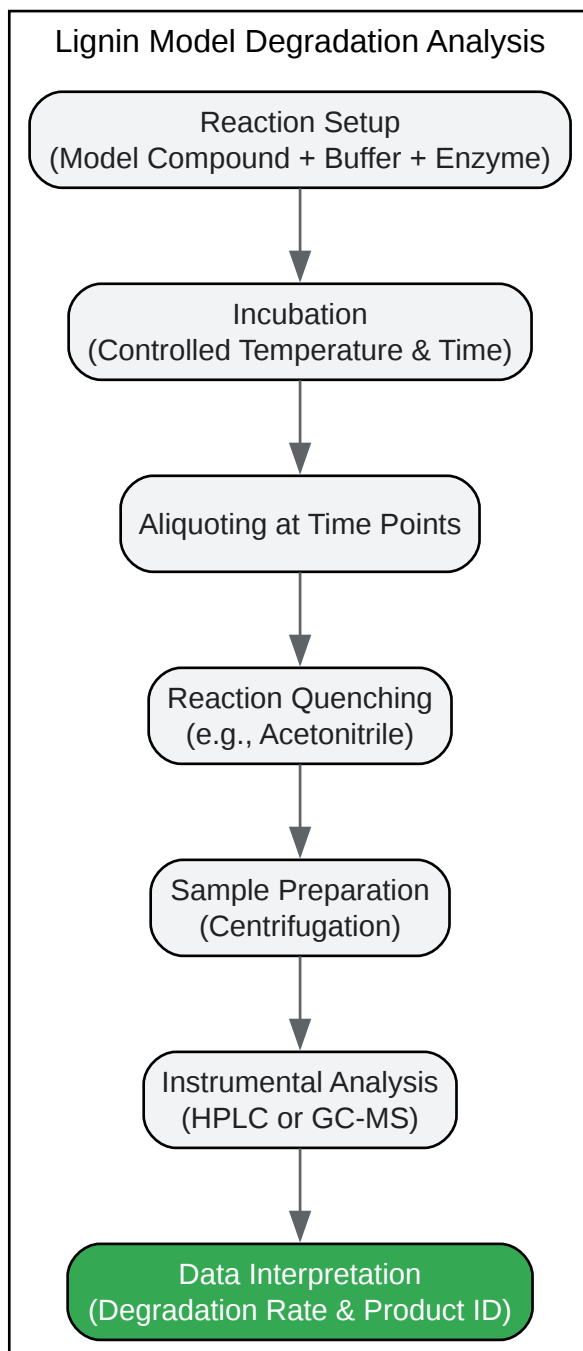
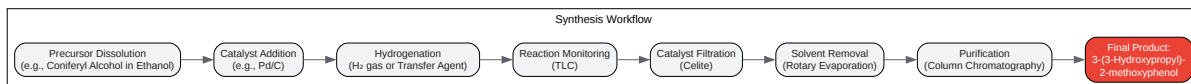
- Precursor (e.g., Coniferyl alcohol, Ferulic acid)
- Catalyst (e.g., Palladium on carbon, Pd/C)
- Hydrogen source (H₂ gas or a transfer hydrogenation agent like ammonium formate)
- Solvent (e.g., Ethanol, Ethyl acetate)
- Reaction vessel (e.g., Parr hydrogenator or round-bottom flask)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve the chosen precursor (1.0 eq) in a suitable solvent (e.g., ethanol) in the reaction vessel.
- **Catalyst Addition:** Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
- **Hydrogenation:**
 - For H₂ gas: Seal the vessel, purge with H₂ gas, and pressurize to the desired level (e.g., 1-3 bar).
 - For Transfer Hydrogenation: Add the hydrogen donor (e.g., ammonium formate, 3-5 eq).
- **Reaction:** Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for several hours.

- **Monitoring:** Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Filtration:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the pad with a small amount of the reaction solvent.
- **Concentration:** Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by silica gel column chromatography to yield pure **3-(3-Hydroxypropyl)-2-methoxyphenol**.

Diagram: Synthesis Workflow



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Caption: Standard workflow for analyzing the degradation of lignin models.

Antioxidant Activity Assessment

The phenolic hydroxyl group in guaiacyl units imparts antioxidant properties to lignin. [15][16]**3-(3-Hydroxypropyl)-2-methoxyphenol** serves as an excellent model to quantify this activity and understand the structure-activity relationship. The antioxidant capacity is primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals.

[16] Protocol 3: DPPH Radical Scavenging Assay

This is a widely used method to determine the free radical scavenging ability of phenolic compounds.

Materials:

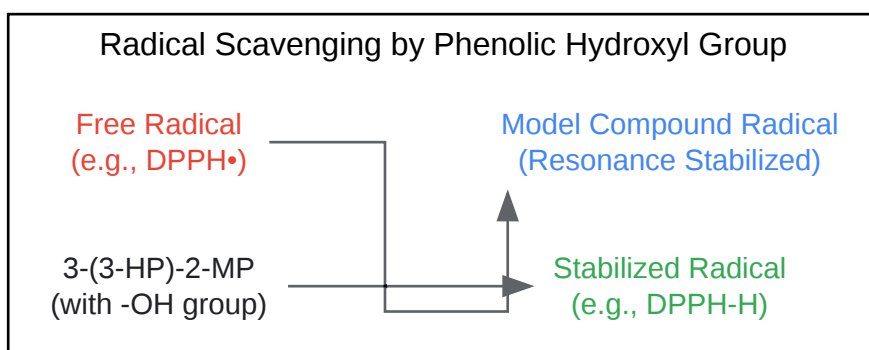
- **3-(3-Hydroxypropyl)-2-methoxyphenol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- UV-Vis Spectrophotometer
- Positive control (e.g., Ascorbic acid or BHT)

Procedure:

- **DPPH Solution:** Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
- **Sample Solutions:** Prepare a series of dilutions of the model compound in methanol at various concentrations.
- **Reaction:** In a set of test tubes or a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the model compound solution. Include a blank (DPPH + methanol) and a positive control.

- Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically ~517 nm).
- Calculation: The scavenging activity is calculated as a percentage of the reduction in DPPH absorbance using the formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the sample.
- IC₅₀ Determination: Plot the scavenging activity (%) against the concentration of the model compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram: Antioxidant Mechanism



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Caption: Hydrogen atom transfer from the model compound to a free radical.

Conclusion

3-(3-Hydroxypropyl)-2-methoxyphenol is more than just a chemical; it is a fundamental tool that enables a reductionist approach to understanding one of nature's most complex polymers. Its well-defined structure allows for precise, repeatable, and quantitative studies of lignin's reactivity, degradation, and functional properties. The protocols and data presented in this guide provide a framework for researchers in biomass valorization, pulp and paper science,

and natural product chemistry to effectively utilize this guaiacyl model compound. By continuing to build on the knowledge gained from such models, the scientific community moves closer to realizing the full potential of lignin as a sustainable source of aromatic chemicals and advanced materials. [4][17]

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